![molecular formula C8H7BrN2 B3102883 6-Bromo-7-methylpyrazolo[1,5-a]pyridine CAS No. 1427382-24-8](/img/structure/B3102883.png)
6-Bromo-7-methylpyrazolo[1,5-a]pyridine
Overview
Description
“6-Bromo-7-methylpyrazolo[1,5-a]pyridine” is a chemical compound with the molecular formula C8H7BrN2. It has a molecular weight of 211.06 . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for “6-Bromo-7-methylpyrazolo[1,5-a]pyridine” is 1S/C8H7BrN2/c1-6-4-8-3-2-7(9)5-11(8)10-6/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“6-Bromo-7-methylpyrazolo[1,5-a]pyridine” is a solid at room temperature .
Scientific Research Applications
Synthesis and Analgesic Properties
6-Bromo-7-methylpyrazolo[1,5-a]pyridine derivatives have been synthesized and evaluated for their analgesic properties. For example, a study synthesized new 4-arylhydrazone 1-H pyrazole [3,4-b] pyridine derivatives and evaluated their antinociceptive activity, demonstrating significant analgesic effects in some compounds (Gaston et al., 1996).
N-Alkylation and Electrophilic Substitution Reactions
Research has explored the N-alkylation and electrophilic substitution reactions of 2-Methylpyrazolo[1,5-a]pyridin-5-ol and related compounds, showing a preference for substitution at specific positions, which is crucial for the chemical modification and potential biological activity of these compounds (Brown & McGeary, 1994).
Synthesis of Polyfunctionally Substituted Derivatives
There has been development in the synthesis of polyfunctionally substituted pyrazolonaphthyridine, pentaazanaphthalene, and heptaazaphenanthrene derivatives using 6-aminopyrazolo[3,4-b]pyridine-5-carbonitrile as a precursor. This research opens up avenues for creating new compounds with potential pharmaceutical applications (Aly, 2006).
Synthesis of Pyridylcarbene
Studies have reported the synthesis of pyridylcarbene through the thermal decomposition of bromo-3-methyl-(1,2,3)triazolo(1,5-a)pyridine under pressure, leading to the formation of various bromopyridine derivatives. This process illustrates the potential for creating novel chemical entities with unique properties (Abarca, Ballesteros, & Blanco, 2006).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
Pyrazolo[1,5-a]pyrimidines, a related family of compounds, have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties . This suggests that “6-Bromo-7-methylpyrazolo[1,5-a]pyridine” and related compounds may have potential applications in the field of optics and materials science.
Mechanism of Action
Target of Action
Similar compounds in the pyrazolo[1,5-a]pyrimidines family have been identified as strategic compounds for optical applications .
Mode of Action
It’s known that electron-donating groups (edgs) at position 7 on the fused ring of similar compounds improve both the absorption and emission behaviors .
Result of Action
Similar compounds in the pyrazolo[1,5-a]pyrimidines family have been identified as strategic compounds for optical applications, suggesting potential photophysical properties .
properties
IUPAC Name |
6-bromo-7-methylpyrazolo[1,5-a]pyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-8(9)3-2-7-4-5-10-11(6)7/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOMKKATKUMJII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=CC=NN12)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-7-methylpyrazolo[1,5-a]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.